molecular formula C19H17F3N4O3S B3494536 8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B3494536
M. Wt: 438.4 g/mol
InChI Key: UFGLMHSAXDTWPS-UHFFFAOYSA-N
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Description

8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex heterocyclic compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE, typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid . The choice of solvent can influence the regioselectivity of the reaction, leading to different isomeric products .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, enhances its metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S/c20-19(21,22)15-10-13(14-2-1-9-30-14)24-16-12(11-23-26(15)16)17(27)25-5-3-18(4-6-25)28-7-8-29-18/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGLMHSAXDTWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 2
Reactant of Route 2
8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 3
Reactant of Route 3
8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 4
Reactant of Route 4
8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 5
Reactant of Route 5
8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 6
Reactant of Route 6
8-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

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